

5-Iodo-1H-indazole-3-carboxylic acid CAS number 1077-97-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Iodo-1H-indazole-3-carboxylic acid

Cat. No.: B173683

[Get Quote](#)

An In-depth Technical Guide to **5-Iodo-1H-indazole-3-carboxylic acid** (CAS 1077-97-0)

This guide provides a comprehensive technical overview of **5-Iodo-1H-indazole-3-carboxylic acid**, a key heterocyclic building block for researchers, scientists, and drug development professionals. It covers physicochemical properties, synthesis, analytical characterization, and biological significance, with a focus on its role as an intermediate in the development of targeted therapeutics.

Core Compound Properties

5-Iodo-1H-indazole-3-carboxylic acid is a stable, brown, powdered solid at room temperature.^[1] Its structure, featuring an indazole core with an iodine atom at the 5-position and a carboxylic acid at the 3-position, makes it a versatile intermediate for further chemical modifications. The presence of the iodine atom, in particular, offers a reactive handle for various cross-coupling reactions, enhancing its utility in medicinal chemistry.^[1]

Physicochemical Data

The key physicochemical properties are summarized in the table below. Note that some values, such as boiling point and density, are predicted and should be considered estimates.

Property	Value	Reference(s)
CAS Number	1077-97-0	[2] [3]
Molecular Formula	C ₈ H ₅ IN ₂ O ₂	[2] [3]
Molecular Weight	288.04 g/mol	[2] [3]
Appearance	Brown powder	[1]
Purity	≥95% (HPLC)	[1] [3]
Melting Point	High M.P., precursor melts at 260 °C	[4]
Boiling Point	435.6 °C at 760 mmHg (Predicted)	[5]
Density	2.111 g/cm ³ (Predicted)	[5]
LogP	1.8657 (Predicted)	[3]
Storage Conditions	4°C, protect from light	[3]

Synthesis and Purification

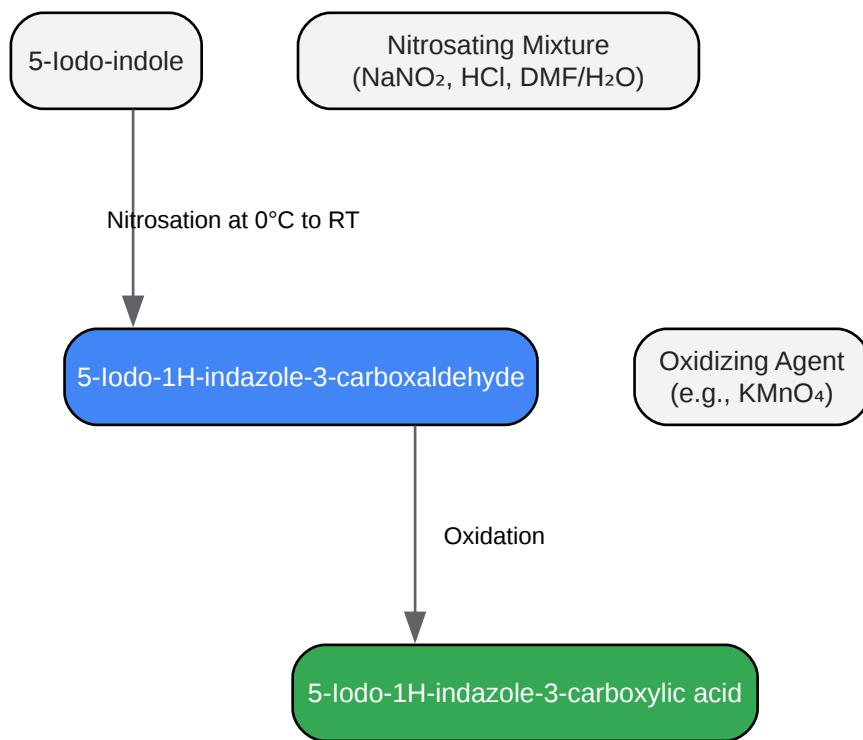
The synthesis of **5-Iodo-1H-indazole-3-carboxylic acid** can be achieved via a two-step process starting from 5-iodo-indole. The first step involves the nitrosation of the indole to form the corresponding aldehyde, which is then oxidized to the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde (Precursor)

This protocol is adapted from a reported procedure for the nitrosation of indoles.[\[4\]](#)[\[6\]](#)

- Materials: 5-iodo-indole, Sodium Nitrite (NaNO₂), 2 N Hydrochloric Acid (HCl), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
- Procedure:


- In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 eq.) in deionized water (4 mL) and DMF (3 mL).
- Cool the flask to 0 °C in an ice bath.
- Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 eq.) to the solution at 0 °C and stir for 10 minutes.
- Prepare a solution of 5-iodo-indole (1 mmol, 1 eq.) in DMF (3 mL).
- Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over 2 hours.
- After the addition is complete, allow the reaction to stir for an additional 8 hours at room temperature.
- Monitor reaction completion using Thin-Layer Chromatography (TLC).
- Upon completion, extract the mixture three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to **5-Iodo-1H-indazole-3-carboxylic acid**

This is a general protocol for the oxidation of an aromatic aldehyde to a carboxylic acid.

- Materials: 5-Iodo-1H-indazole-3-carboxaldehyde, Potassium Permanganate (KMnO_4) or Jones Reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$ in acetone), suitable solvent (e.g., acetone, aqueous pyridine), Sodium Bisulfite (NaHSO_3), Hydrochloric Acid (HCl).
- Procedure (using KMnO_4):

- Dissolve the aldehyde from Step 1 in a suitable solvent like aqueous pyridine or acetone.
- Slowly add a solution of potassium permanganate in water to the aldehyde solution at room temperature or with gentle heating.
- Stir the mixture until TLC indicates the disappearance of the starting material. The reaction is accompanied by the formation of a brown manganese dioxide (MnO_2) precipitate.
- Quench the reaction by adding a small amount of sodium bisulfite to destroy excess permanganate.
- Filter the mixture to remove the MnO_2 precipitate.
- Acidify the filtrate with HCl to precipitate the carboxylic acid product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Iodo-1H-indazole-3-carboxylic acid**.

Analytical Characterization

Comprehensive analytical data for the immediate precursor, 5-Iodo-1H-indazole-3-carboxaldehyde, is available and provides a strong reference for the characterization of the final carboxylic acid product. The key differences expected in the spectra of the carboxylic acid would be the appearance of a broad O-H signal in the ¹H NMR and IR spectra, a shift in the carbonyl carbon signal in the ¹³C NMR, and the corresponding change in molecular weight.

Spectroscopic Data Summary (for Precursor Aldehyde)

Technique	Data for 5-Iodo-1H-indazole-3-carboxaldehyde	Reference
¹ H NMR	(300 MHz, DMSO-d ₆) δ: 14.28 (brs, 1H, NH), 10.16 (s, 1H, CHO), 8.46 (d, J=0.9 Hz, 1H, H4), 7.73 (dd, J=8.7, 1.6 Hz, 1H, H6), 7.56 (dd, J=8.7, 0.5 Hz, 1H, H7)	[4]
¹³ C NMR	(75 MHz, DMSO-d ₆) δ: 187.2 (CHO), 142.4, 140.2, 135.3, 129.1, 122.6, 113.5 (Ar-C), 88.6 (Ar-C-I)	[4]
IR (neat)	ν (cm ⁻¹): 3179 (N-H stretch), 1669 (C=O aldehyde stretch), 1446, 1305, 1098, 915, 794, 773	[4]
HRMS (ESI)	m/z: [M-H] ⁻ Calculated for C ₈ H ₄ IN ₂ O ⁻ : 270.9368; Found: 270.9370	[4]

Expected IR Characteristics for Carboxylic Acid

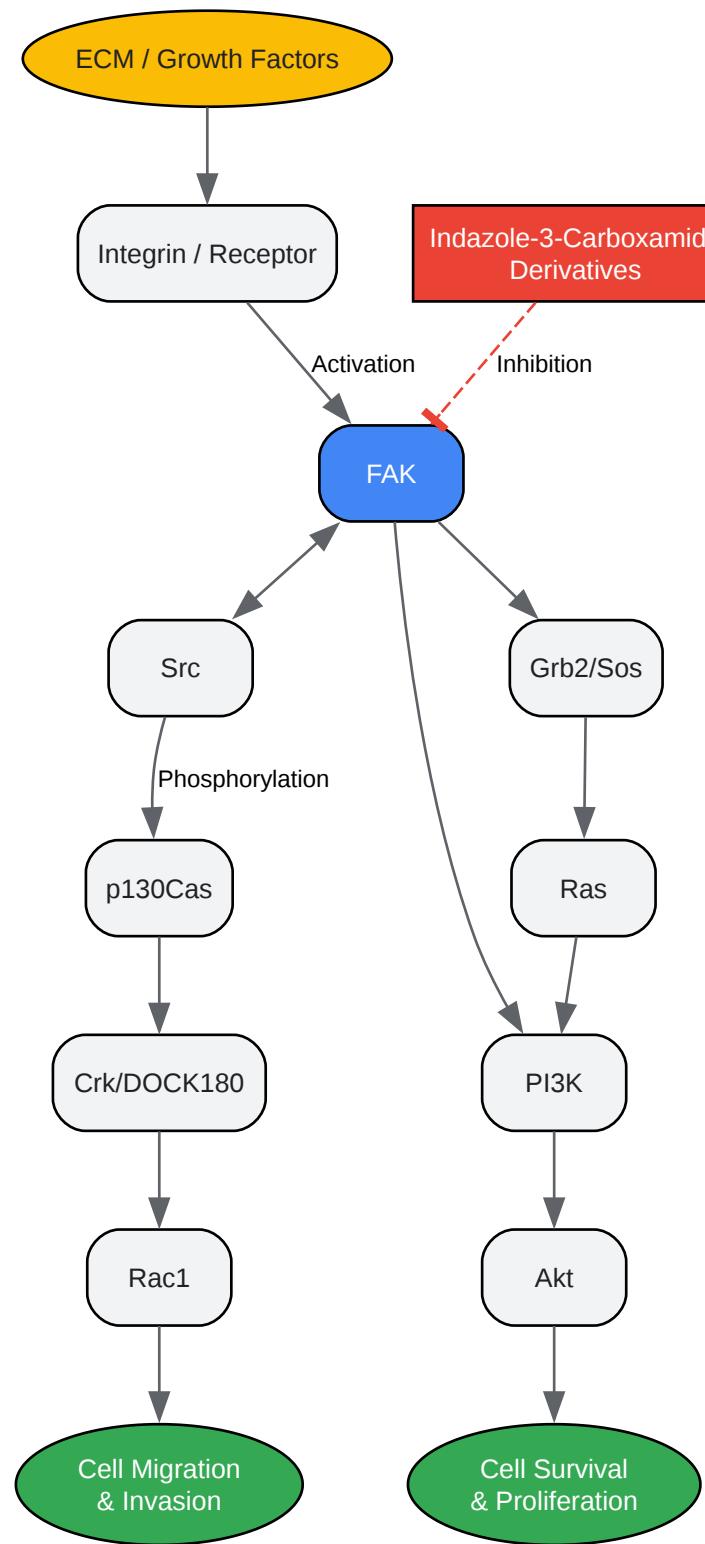
The IR spectrum of the final product is expected to show two highly characteristic absorptions:

- O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

- C=O Stretch: A strong, sharp absorption band between 1725 cm^{-1} and 1700 cm^{-1} for the carbonyl group of the hydrogen-bonded dimer.

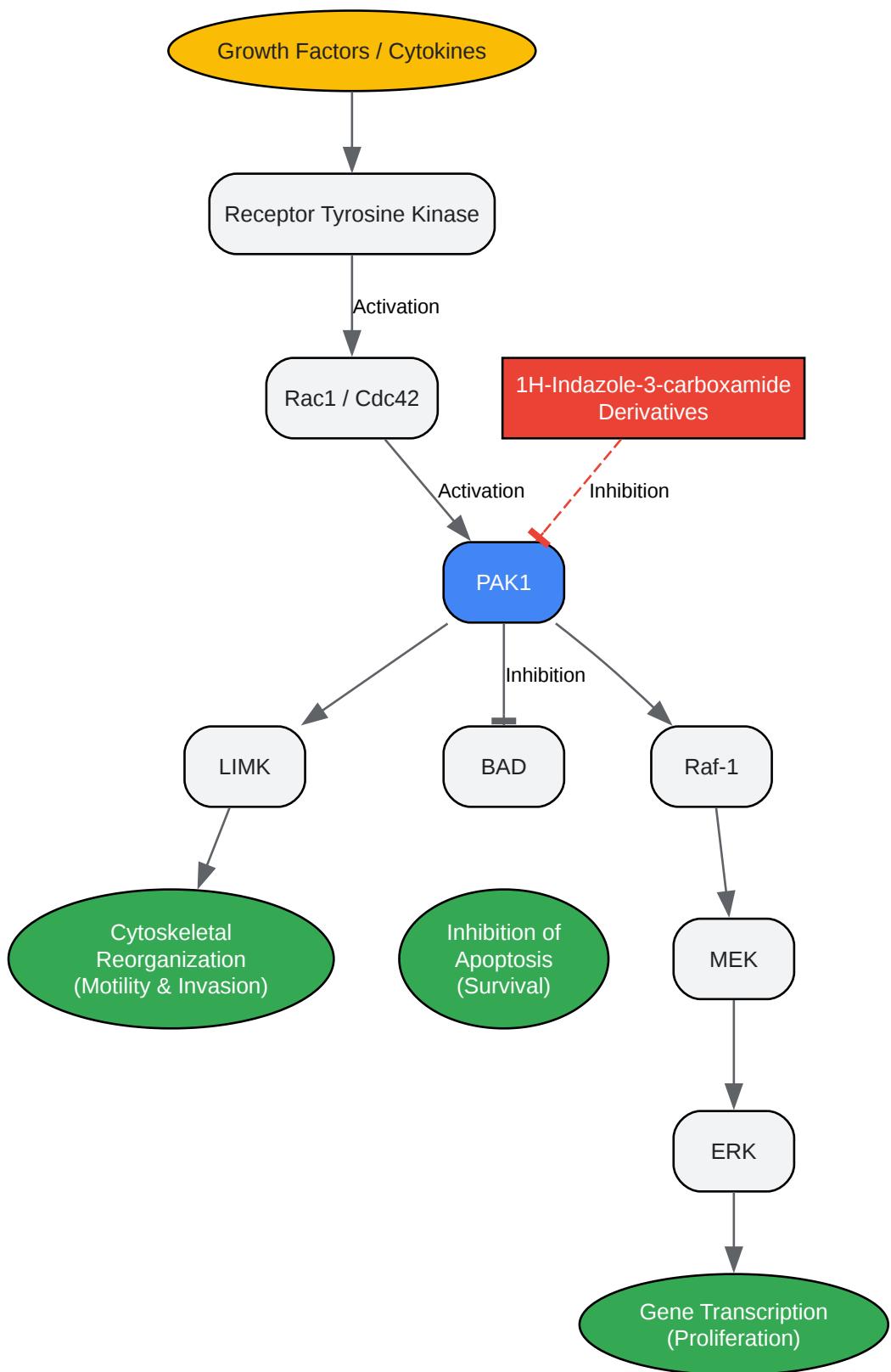
Biological Activity and Applications

The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.^[7] **5-Iodo-1H-indazole-3-carboxylic acid** serves as a critical starting material for the synthesis of potent and selective kinase inhibitors and other targeted therapeutics.


Key Therapeutic Areas

- Oncology: The indazole core is present in several marketed kinase inhibitor drugs. Derivatives of indazole-3-carboxylic acid have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and Focal Adhesion Kinase (FAK), both of which are implicated in tumor progression, migration, and invasion.^{[8][9][10][11]}
- Immunology & Inflammation: Indazole-3-carboxamides have been developed as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are key regulators of T-cell and mast cell function, making them attractive targets for autoimmune and inflammatory diseases.
- Neurological Disorders: The parent compound, indazole-3-carboxylic acid, is a key intermediate in the synthesis of nicotinic α -7 receptor partial agonists, which are under investigation for treating cognitive disorders like Alzheimer's disease and schizophrenia.^[7]

Signaling Pathways


Derivatives of this compound are known to modulate key signaling pathways involved in cancer progression.

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate cell migration, proliferation, and survival. Overexpression of FAK is common in metastatic cancers.^{[12][13][14]}

[Click to download full resolution via product page](#)

Caption: FAK signaling pathway and the inhibitory role of derived compounds.

p21-Activated Kinase 1 (PAK1) Signaling: PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its dysregulation is linked to tumor metastasis.[\[15\]](#)[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: PAK1 signaling pathway targeted by 1H-indazole-3-carboxamide derivatives.

Representative Biological Assay Protocol

CRAC Channel Inhibition Assay via Calcium Influx Measurement

This protocol is a representative method based on published studies of indazole-based CRAC channel blockers.

- Objective: To determine the inhibitory activity of test compounds on store-operated calcium entry (SOCE) in a mast cell line.
- Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.
- Materials: RBL-2H3 cells, cell culture medium (e.g., DMEM), Fura-2 AM or Fluo-4 AM calcium indicator dye, Thapsigargin (Tg), test compound (e.g., a derivative of **5-Iodo-1H-indazole-3-carboxylic acid**), calcium-free buffer, calcium-containing buffer, 96-well microplate, fluorescence plate reader.
- Procedure:
 - Cell Plating: Seed RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
 - Dye Loading: Wash cells with a calcium-free buffer. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in the same buffer for 30-60 minutes at 37 °C.
 - Compound Incubation: Wash away excess dye and add calcium-free buffer containing the test compound at various concentrations. Incubate for 10-15 minutes.
 - Store Depletion: Place the plate in a fluorescence reader. After establishing a baseline fluorescence reading, add Thapsigargin (Tg) to deplete intracellular calcium stores, which will trigger the opening of CRAC channels.
 - Calcium Influx Measurement: After the signal from store depletion stabilizes, add a calcium-containing buffer to the wells to initiate calcium influx through the open CRAC channels.
 - Data Analysis: Record the fluorescence intensity over time. The peak fluorescence after the addition of calcium corresponds to the calcium influx. Calculate the percentage of

inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

Determine the IC_{50} value by fitting the concentration-response data to a suitable model.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Iodo-1H-indazole-3-carboxylic acid** is not widely available, data from closely related compounds such as Indazole-3-carboxylic acid suggests that it should be handled with care.

- Hazards: May cause skin irritation and serious eye irritation. May cause respiratory irritation.
- Precautions:
 - Handle in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing dust. Use engineering controls to minimize dust generation.
 - Wash hands thoroughly after handling.
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
 - Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
 - Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The p21-activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. PAK1 | Cancer Genetics Web [cancerindex.org]
- To cite this document: BenchChem. [5-iodo-1H-indazole-3-carboxylic acid CAS number 1077-97-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173683#5-iodo-1h-indazole-3-carboxylic-acid-cas-number-1077-97-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com